molecular formula C27H29N5O7S2 B11441223 1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate

1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate

Cat. No.: B11441223
M. Wt: 599.7 g/mol
InChI Key: CZIVVNFQPNJFSO-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate involves multiple stepsEach step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C27H29N5O7S2

Molecular Weight

599.7 g/mol

IUPAC Name

dimethyl 2-[[4-[2-(7-methoxycarbonyl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C27H29N5O7S2/c1-37-23(34)16-4-6-18-20(14-16)29-27(41)32(22(18)33)13-10-30-8-11-31(12-9-30)26(40)28-21-15-17(24(35)38-2)5-7-19(21)25(36)39-3/h4-7,14-15H,8-13H2,1-3H3,(H,28,40)(H,29,41)

InChI Key

CZIVVNFQPNJFSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCN(CC3)C(=S)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

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